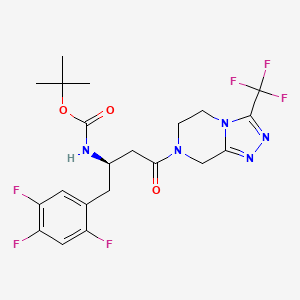

N-Boc-西格列汀

描述

N-Boc-Sitagliptin, also known as N-Boc-Sitagliptin, is a useful research compound. Its molecular formula is C21H23F6N5O3 and its molecular weight is 507.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Boc-Sitagliptin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-Sitagliptin including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

西格列汀磷酸盐一水合物的非对称合成

N-Boc-西格列汀用于光学纯西格列汀磷酸盐一水合物的实际合成 . 合成过程涉及手性半缩醛作为关键中间体,从(E)-4-(2,4,5-三氟苯基)丁-2-烯醛和N-boc保护的羟胺开始 . 手性半缩醛片段由有机催化剂催化的串联氮杂迈克尔/半缩醛反应构建 .

2型糖尿病的治疗

使用N-Boc-西格列汀合成的西格列汀磷酸盐一水合物是治疗2型糖尿病最畅销的口服活性安全药物之一 . 它是2006年默克公司推出的首个DPP-4抑制剂(二肽基肽酶4) .

2型糖尿病的心血管结局

使用N-Boc-西格列汀合成的西格列汀,已被研究其对2型糖尿病患者心血管结局的影响 . 研究发现,在常规治疗的基础上增加西格列汀似乎不会增加主要不良心血管事件的风险 .

合成中的偶联反应

N-Boc-西格列汀用于® -叔丁基4-氧代-4-(3-(三氟甲基)-5,6-二氢-[1,2,4]三唑并[4,3-a]吡嗪-7(8H)-基)-1-(2,4,5-三氟苯基)丁烷-2-基氨基甲酸酯的合成过程中的偶联反应 . 该化合物通过三唑和® -N-Boc-β-(2,4,5-三氟苄基)-β-氨基酸之间的偶联反应以91%的产率获得 .

抗糖尿病药物研究

作用机制

Target of Action

N-Boc-Sitagliptin, like Sitagliptin, is primarily targeted towards the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) . These hormones play a crucial role in regulating insulin secretion and glucose homeostasis .

Mode of Action

N-Boc-Sitagliptin acts by inhibiting the DPP-4 enzyme . This inhibition slows the inactivation of incretins like GLP-1 and GIP . Incretins are released throughout the day and are upregulated in response to meals as part of glucose homeostasis . By inhibiting DPP-4, N-Boc-Sitagliptin allows these incretins to remain active for longer, leading to increased insulin secretion and decreased glucagon production . This results in better control of blood sugar levels .

Biochemical Pathways

N-Boc-Sitagliptin affects the long-term potentiation pathway by inhibiting Protein Kinase C-γ . This pathway is involved in various cellular processes, including cell survival, differentiation, and proliferation . By modulating this pathway, N-Boc-Sitagliptin can have a significant impact on cellular function and overall health .

Pharmacokinetics

Sitagliptin, a related compound, has a bioavailability of 87% . It is metabolized in the liver and excreted primarily through the kidneys . The half-life of Sitagliptin is between 8 to 14 hours . These properties may give an indication of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Boc-Sitagliptin, but specific studies would be needed to confirm this.

Result of Action

The primary result of N-Boc-Sitagliptin’s action is improved blood glucose control . By inhibiting DPP-4 and thereby increasing the activity of incretins, N-Boc-Sitagliptin leads to increased insulin secretion and decreased glucagon production . This results in lower blood glucose levels . Additionally, Sitagliptin has been shown to have anti-inflammatory effects and to reduce albuminuria .

生化分析

Biochemical Properties

N-Boc-Sitagliptin plays a significant role in biochemical reactions, particularly in the context of type 2 diabetes mellitus. It interacts with the enzyme dipeptidyl peptidase-4 (DPP-4), inhibiting its activity . This interaction is crucial in the regulation of insulin secretion and glucose homeostasis .

Cellular Effects

N-Boc-Sitagliptin has profound effects on various types of cells and cellular processes. It influences cell function by modulating insulin secretion and glucose metabolism . By inhibiting DPP-4, N-Boc-Sitagliptin enhances the body’s insulin response to glucose, thereby helping to regulate blood glucose levels .

Molecular Mechanism

The molecular mechanism of action of N-Boc-Sitagliptin involves binding to the DPP-4 enzyme and inhibiting its activity . This inhibition leads to increased levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .

Temporal Effects in Laboratory Settings

Sitagliptin, from which N-Boc-Sitagliptin is derived, has been shown to significantly decrease HbA1c levels after 1 month of treatment, with continued effectiveness observed at 3 months .

Metabolic Pathways

N-Boc-Sitagliptin is involved in the metabolic pathway of glucose homeostasis. By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release .

Transport and Distribution

Given its role in glucose homeostasis, it is likely to be distributed in tissues involved in glucose metabolism .

Subcellular Localization

As a DPP-4 inhibitor, it is likely to interact with this enzyme at the cell surface, where DPP-4 is known to be localized .

属性

IUPAC Name |

tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F6N5O3/c1-20(2,3)35-19(34)28-12(6-11-7-14(23)15(24)9-13(11)22)8-17(33)31-4-5-32-16(10-31)29-30-18(32)21(25,26)27/h7,9,12H,4-6,8,10H2,1-3H3,(H,28,34)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVXZBZEKGRQP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F6N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676589 | |

| Record name | tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486460-23-5 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486460-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-sitagliptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-SITAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2VCH5A4VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,7-tetraene](/img/structure/B585055.png)

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide-13C,d](/img/new.no-structure.jpg)

![4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol](/img/structure/B585074.png)

![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)